2-(1-Phenylpropyl)pyrrolidine hydrochloride

Übersicht

Beschreibung

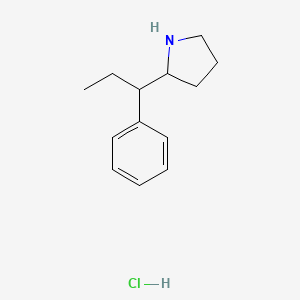

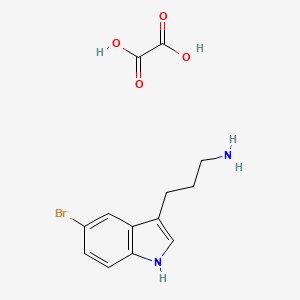

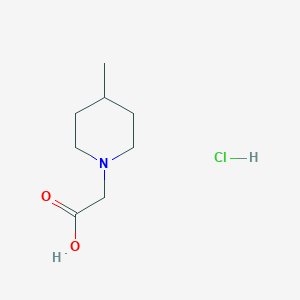

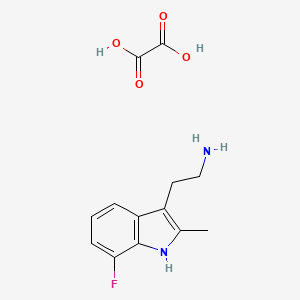

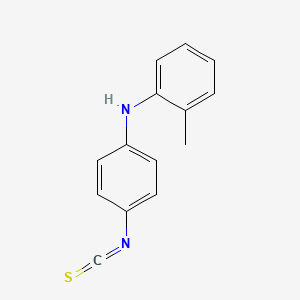

2-(1-Phenylpropyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H20ClN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a phenylpropyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. These reactions often involve modifications of the pyrrolidine ring or its substituents .Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is frequently used in medicinal chemistry to develop compounds for treating human diseases. Its saturated structure allows efficient exploration of pharmacophore space due to sp3-hybridization, contributes to stereochemistry, and offers increased three-dimensional coverage through a phenomenon known as “pseudorotation”. Pyrrolidine derivatives, including those with structural modifications, have been investigated for their bioactivity and target selectivity, with emphasis on the influence of steric factors on biological activity and structure–activity relationship (SAR) analyses. This exploration aids in the design of new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).

Stereochemistry and Pharmacological Profile

The stereochemistry of pyrrolidine derivatives, such as phenylpiracetam and its methyl derivative, significantly influences their pharmacological profiles. The research highlights how the configuration of stereocenters and the spatial orientation of substituents can lead to different biological activities due to varying binding modes to enantioselective proteins. This underlines the importance of enantiomerically pure compounds in enhancing pharmacological efficacy and necessitates drug substance purification from less active isomers (Veinberg et al., 2015).

Pyrrolidine-Based MMP Inhibitors

Matrix metalloproteinases (MMPs) are crucial in many physiological and pathological processes, with inhibitors targeting MMPs considered potential therapeutics for various diseases. Pyrrolidine scaffold-based MMP inhibitors have shown low nanomolar activity for certain MMP subclasses, demonstrating the versatility of the pyrrolidine ring in medicinal chemistry. This review focuses on the structure, activity, and selectivity profiles of pyrrolidine-based MMP inhibitors, further affirming the scaffold's utility in drug design (Cheng et al., 2008).

Pyrrolidone-Based Surfactants

Pyrrolidone derivatives, when alkylated to a certain degree, exhibit significant surface-active properties and can interact synergistically with anionic surfactants. This review covers the literature concerning the addition of pyrrolidone to various hydrophobes, showcasing its versatility in enhancing the performance of a range of surfactant structures. The unique interactions of the pyrrolidone functional group with aromatics, nonionics, and through electrostatic/hydrophobic associations highlight its potential in improving water solubility, compatibility, and solvency in surfactant applications (Login, 1995).

Zukünftige Richtungen

Pyrrolidine derivatives, including 2-(1-Phenylpropyl)pyrrolidine hydrochloride, hold promise in the field of drug discovery due to their diverse biological activities. Future research may focus on exploring the therapeutic potential of these compounds and developing new pyrrolidine-based compounds with different biological profiles .

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which include this compound, have been associated with a variety of biological activities . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to specific proteins or enzymes . The exact interaction would depend on the specific target and the structure of the compound.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

The physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic profile .

Result of Action

Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .

Eigenschaften

IUPAC Name |

2-(1-phenylpropyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-12(13-9-6-10-14-13)11-7-4-3-5-8-11;/h3-5,7-8,12-14H,2,6,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHACXCAOZMXSGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCN1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B3087778.png)